molecular formula C11H27N3 B15345294 1,6,11-Undecanetriamine CAS No. 26547-09-1

1,6,11-Undecanetriamine

Cat. No.: B15345294
CAS No.: 26547-09-1
M. Wt: 201.35 g/mol
InChI Key: DQWFTGPZPKZMAB-UHFFFAOYSA-N
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Description

. It is a linear aliphatic amine with three amino groups (-NH2) attached to the carbon chain at positions 1, 6, and 11. This compound is known for its versatility and is used in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,6,11-Undecanetriamine can be synthesized through several methods, including the reduction of undecanedioic acid or its derivatives. One common synthetic route involves the reaction of undecanedioic acid with ammonia under high pressure and temperature conditions to yield the desired triamine.

Industrial Production Methods: In an industrial setting, the production of this compound typically involves large-scale chemical reactors where the raw materials are subjected to controlled conditions to ensure high yield and purity. The process may also include purification steps such as distillation or recrystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 1,6,11-Undecanetriamine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are commonly used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

  • Substitution: Various alkyl halides and amines can be used for substitution reactions.

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of undecanedioic acid or its derivatives.

  • Reduction: Reduction reactions can produce secondary and tertiary amines.

  • Substitution: Substitution reactions can result in the formation of various alkylated amines.

Scientific Research Applications

1,6,11-Undecanetriamine is widely used in scientific research due to its unique chemical properties. It is employed in the synthesis of polymers, pharmaceuticals, and other organic compounds. In biology, it is used as a cross-linking agent in the study of protein structures and interactions. In medicine, it serves as a precursor for the synthesis of various drugs and therapeutic agents. In industry, it is utilized in the production of coatings, adhesives, and other materials.

Mechanism of Action

1,6,11-Undecanetriamine is similar to other aliphatic amines such as hexanediamine and decanediamine. its unique structure with three amino groups at specific positions gives it distinct properties and applications. Unlike hexanediamine, which has two amino groups, this compound's additional amino group allows for more complex reactions and applications.

Comparison with Similar Compounds

  • Hexanediamine

  • Decanediamine

  • Undecanedioic acid

  • Dodecanediamine

Properties

CAS No.

26547-09-1

Molecular Formula

C11H27N3

Molecular Weight

201.35 g/mol

IUPAC Name

undecane-1,6,11-triamine

InChI

InChI=1S/C11H27N3/c12-9-5-1-3-7-11(14)8-4-2-6-10-13/h11H,1-10,12-14H2

InChI Key

DQWFTGPZPKZMAB-UHFFFAOYSA-N

Canonical SMILES

C(CCC(CCCCCN)N)CCN

Origin of Product

United States

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